molecular formula C13H18F3N3 B1394198 4-((4-甲基哌嗪-1-基)甲基)-3-(三氟甲基)苯胺 CAS No. 694499-26-8

4-((4-甲基哌嗪-1-基)甲基)-3-(三氟甲基)苯胺

货号 B1394198
CAS 编号: 694499-26-8
分子量: 273.3 g/mol
InChI 键: ZMWAZMYBMAAMAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C12H16F3N3. It has a molecular weight of 259.276 g/mol . The compound is sensitive to air .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), a methylpiperazine group, and an aniline group. The InChI Key for this compound is ILGSVUPRBCGGLF-UHFFFAOYSA-N . The SMILES representation is CN1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F .


Physical And Chemical Properties Analysis

This compound is air sensitive . More detailed physical and chemical properties are not available in the current resources.

科学研究应用

合成和生物活性

  1. 喹喔啉腈衍生物: 一项研究报告了新型喹喔啉腈 1,4-二-N-氧化物衍生物的合成,重点介绍了这些化合物的生物体外活性。发现 4b 等衍生物(即 7-氯-3-(4-甲基哌嗪-1-基)衍生物)具有效力,表明在药理学应用中具有潜力 (Ortega 等人,2000).

  2. 新型酰胺合成: 另一项研究合成了含有 N-甲基哌嗪片段的新型羧酸酰胺,其中包括 4-甲基哌嗪-1-基甲基)苯胺的衍生物。这项研究有助于理解这些化合物的化学性质和潜在应用 (Koroleva 等人,2011).

催化和化学转化

  1. 钌配合物催化: 一项研究讨论了钌配合物催化在芳香胺与二醇的 N-(环)烷基化中的应用,其中包括 N-[m-(三氟甲基)苯基]-N'-甲基哌嗪等衍生物的合成。这个过程代表了化合物合成和化学转化的一个新颖方法 (Koten 等人,1998).

抗菌和抗肿瘤应用

  1. 类艾派瑞佐利分子: 从 3-氟-4-(4-苯基哌嗪-1-基)苯胺开始合成类艾派瑞佐利分子的研究表明了潜在的抗菌活性。这些化合物显示出很高的抗分枝杆菌鼠类分枝杆菌活性,表明它们与抗菌研究相关 (Yolal 等人,2012).

  2. G-四链体稳定剂: 一项研究利用 4-(4-甲基哌嗪-1-基)苯胺作为模板来设计稳定 G-四链体的低分子,在抗癌治疗中具有潜在应用。这些化合物显示出增强的稳定 G-四链体的能力,这是一种癌症治疗的新方法 (Pomeislová 等人,2020).

缓蚀

  1. 双吡唑衍生物的 DFT 研究: 一项使用密度泛函理论 (DFT) 对双吡唑型化合物(包括 4-甲基哌嗪-1-基甲基)苯胺的衍生物)进行的理论研究,探讨了它们作为缓蚀剂的效率。这项研究有助于了解这些化合物在工业应用中的作用,特别是在防腐方面 (Wang 等人,2006).

安全和危害

This compound is toxic if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of inadequate ventilation, wear respiratory protection .

属性

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3/c1-18-4-6-19(7-5-18)9-10-2-3-11(17)8-12(10)13(14,15)16/h2-3,8H,4-7,9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWAZMYBMAAMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676604
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

CAS RN

694499-26-8
Record name AP-24592
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0694499268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AP-24592
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFW56NE7FT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a solution 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.5 g, 5 mmol) in MeOH (250 mL) was added Raney Nickel (0.15 g, 10 wt %). The suspension was stirred under hydrogen atmosphere (50 psi) for 24 hrs and monitored by TLC. The reaction mixture was filtered through celite and the filtrate was concentrated under reduced pressure to yield the desired product (1.36 g, 100%). 1H NMR (300 MHz, CDCl3) δ: 7.43-7.46 (1H, d, J=9.0 Hz), 6.91 (1H, s), 6.77-6.80 (1H, d J=9.0 Hz), 3.77 (2H, s), 3.54 (2H, s), 2.53 (8H, brs), 2.34 (3H, s).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A suspension of 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.23 g, 4 mmol) and sodium hydrosulfite (7.0 g, 85% pure from Aldrich, 40 mmol) in acetone and water (1:1, 20 mL) was refluxed for 3 h. Upon cooling, the volatile components (mainly acetone) were removed on rotavap, and the resulting mixture was subjected to filtration. The solid was thoroughly washed with EtOAc. The combined filtrate was extracted with n-BuOH (4×), and the combined organic layer was washed with saturated aq. NaHCO3, dried (Na2SO4), filtered, concentrated, and the resulting residue was purified by silica gel chromatography (eluted with 5% MeOH/DCM, MeOH was pre-saturated with ammonia gas) to provide 0.71 g of product as a pale yellow solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.23 g, 4 mmol) and sodium hydrosuffite (7.0 g, 85% pure from Aldrich, 40 mmol) in acetone and water (1:1, 20 mL) was refluxed for 3 h. Upon cooling, the volatile components (mainly acetone) were removed on rotavap, and the resulting mixture was subjected to filtration. The solid was thoroughly washed with EtOAc. The combined filtrate was extracted with n-BuOH (4×), and the combined organic layer was washed with saturated aq. NaHCO3, dried (Na2SO4), filtered, concentrated, and the resulting residue was purified by silica gel chromatography (eluted with 5% MeOH/DCM, MeOH was pre-saturated with ammonia gas) to provide 0.71 g of product as a pale yellow solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 4
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 6
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Citations

For This Compound
41
Citations
X Liu, B Wang, C Chen, Z Jiang, C Hu, H Wu… - European Journal of …, 2018 - Elsevier
There is still a great demand in the clinic for the drugs which can overcome a variety of imatinib resistant ABL mutants. Starting from a type I inhibitor axitinib, which has been reported to …
Number of citations: 10 www.sciencedirect.com
WS Huang, CA Metcalf, R Sundaramoorthi… - Journal of medicinal …, 2010 - ACS Publications
In the treatment of chronic myeloid leukemia (CML) with BCR-ABL kinase inhibitors, the T315I gatekeeper mutant has emerged as resistant to all currently approved agents. This report …
Number of citations: 371 pubs.acs.org
B Wang, W Zhang, X Liu, F Zou, J Wang, Q Liu… - European Journal of …, 2020 - Elsevier
Due to the critical tumorigenic role of fused NTRK genes in multiple cancers, TRK kinases have attracted extensive attention as a drug discovery target. Starting from an indazole based …
Number of citations: 13 www.sciencedirect.com
Y Li, M Shen, Z Zhang, J Luo, X Pan, X Lu… - Journal of medicinal …, 2012 - ACS Publications
A series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives were designed and synthesized as new Bcr-Abl inhibitors by using combinational strategies of bioisosteric replacement, …
Number of citations: 41 pubs.acs.org
S Xiang, J Wang, H Huang, Z Wang, X Song… - European Journal of …, 2023 - Elsevier
TRK xDFG mutation-induced acquired resistance of 1 st generation inhibitors larotrectinib and entrectinib remains an unmet clinical need. Here we report a series of 6-(pyrrolidin-1-yl)…
Number of citations: 3 www.sciencedirect.com
S Phadke, L Lopez-Barcons, N Vandecan… - RSC Medicinal …, 2022 - pubs.rsc.org
Scaffold hopping is a common strategy for generating kinase inhibitors that bind to the DFG-out inactive conformation. Small structural differences in inhibitor scaffolds can have …
Number of citations: 1 pubs.rsc.org
Z Yang, Y Ai, S Wan, Z Yang, H Li, Z Li, C Huang… - Bioorganic & Medicinal …, 2022 - Elsevier
C-Abl is involved in various biological processes and plays an important role in neurodegenerative diseases, especially Parkinson's disease (PD). Previous studies have found that …
Number of citations: 1 www.sciencedirect.com
CH Zhang, MW Zheng, YP Li, XD Lin… - Journal of medicinal …, 2015 - ACS Publications
A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized. Structure–activity relationship (SAR) analysis of these compounds led to …
Number of citations: 45 pubs.acs.org
Y Oguro, N Miyamoto, T Takagi, K Okada… - Bioorganic & medicinal …, 2010 - Elsevier
We have recently reported the discovery of pyrrolo[3,2-d]pyrimidine derivatives 1a and 1b as potent triple inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-…
Number of citations: 35 www.sciencedirect.com
Y Liu, X Peng, X Guan, D Lu, Y Xi, S Jin, H Chen… - European Journal of …, 2017 - Elsevier
FGF receptors (FGFRs) are tyrosine kinases that are overexpressed in diverse tumors by genetic alterations such as gene amplifications, somatic mutations and translocations. Owing to …
Number of citations: 16 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。